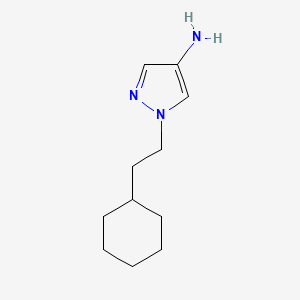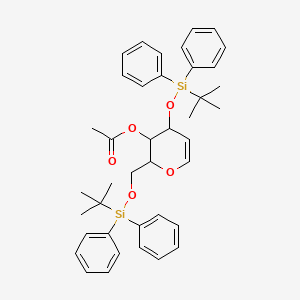![molecular formula C32H45N9O10S B12080913 acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic peptide substrate used primarily in scientific research. This compound is known for its ability to be used in luminescence measurements, making it valuable in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and other functional groups. The process typically starts with the protection of amino groups, followed by the coupling of Tosyl (Tos) group with Glycine (Gly), Proline (Pro), and Arginine (Arg). The ANBA (4-Aminonaphthalene-1,8-dicarboxylic acid) and IPA (Isopropylamine) are then introduced to form the final compound. The reaction conditions often involve the use of coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (Dimethylformamide) .
Industrial Production Methods
Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification methods like HPLC (High-Performance Liquid Chromatography) .
Analyse Chemischer Reaktionen
Types of Reactions
Tos-Gly-Pro-Arg-ANBA-IPA acetate primarily undergoes hydrolysis and enzymatic reactions. It is stable under mild conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) can hydrolyze the compound.
Enzymatic Reactions: Proteases can cleave the peptide bonds in Tos-Gly-Pro-Arg-ANBA-IPA acetate.
Major Products Formed
The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA acetate include individual amino acids and smaller peptide fragments .
Wissenschaftliche Forschungsanwendungen
Tos-Gly-Pro-Arg-ANBA-IPA acetate is widely used in various fields of scientific research:
Chemistry: Used as a substrate in chromogenic assays to study enzyme kinetics and inhibition.
Biology: Employed in the detection of protease activity in biological samples.
Medicine: Utilized in diagnostic assays to measure the activity of specific enzymes, such as thrombin.
Industry: Applied in quality control processes to ensure the activity of enzyme preparations.
Wirkmechanismus
Tos-Gly-Pro-Arg-ANBA-IPA acetate functions as a substrate for proteolytic enzymes. When cleaved by these enzymes, it releases a chromogenic or luminescent signal that can be measured. This allows for the quantification of enzyme activity. The molecular targets are primarily proteases, and the pathways involved include the hydrolysis of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tos-Gly-Pro-Arg-ANBA-IPA: Similar in structure but without the acetate group.
Tos-Gly-Pro-Arg-pNA: Another chromogenic substrate used for similar applications.
Uniqueness
Tos-Gly-Pro-Arg-ANBA-IPA acetate is unique due to its high sensitivity and specificity in luminescence measurements. Its structure allows for efficient cleavage by proteases, making it a preferred choice in various assays .
Eigenschaften
Molekularformel |
C32H45N9O10S |
|---|---|
Molekulargewicht |
747.8 g/mol |
IUPAC-Name |
acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4) |
InChI-Schlüssel |
RUKOLHFVDDAWSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)
![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)










